2-Fluoro-4-(pentafluorosulfur)benzoic acid
Overview
Description
2-Fluoro-4-(pentafluorosulfur)benzoic acid is a chemical compound with the molecular formula C7H4F6O2S and a molecular weight of 266.16 g/mol . This compound is notable for its unique structure, which includes a fluorine atom and a pentafluorosulfur group attached to a benzoic acid core.
Preparation Methods
Chemical Reactions Analysis
2-Fluoro-4-(pentafluorosulfur)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and pentafluorosulfur groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific reagents and conditions depend on the desired outcome.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent benzoic acid.
Common reagents used in these reactions include sulfur tetrafluoride, various halogenating agents, and strong acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-(pentafluorosulfur)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 2-Fluoro-4-(pentafluorosulfur)benzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine and pentafluorosulfur groups can form strong bonds with various biological molecules, influencing their activity and stability. These interactions can affect pathways involved in enzyme activity, protein folding, and cellular signaling .
Comparison with Similar Compounds
2-Fluoro-4-(pentafluorosulfur)benzoic acid can be compared with other fluorinated benzoic acids, such as:
- 2-Fluoro-5-(pentafluorosulfur)benzoic acid
- 2,3,4,5,6-Pentafluorobenzoic acid
These compounds share similar structural features but differ in the position and number of fluorine atoms and pentafluorosulfur groups. The unique combination of these groups in this compound gives it distinct chemical and physical properties, making it valuable for specific applications .
Properties
IUPAC Name |
2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6O2S/c8-6-3-4(16(9,10,11,12)13)1-2-5(6)7(14)15/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIDEXWQQLSCGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240257-03-7 | |
Record name | Sulfate(1-), (4-carboxylato-3-fluorophenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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